molecular formula C7H5F2NO4S B1445722 1-Difluoromethanesulfonyl-3-nitrobenzene CAS No. 24906-73-8

1-Difluoromethanesulfonyl-3-nitrobenzene

Cat. No. B1445722
CAS RN: 24906-73-8
M. Wt: 237.18 g/mol
InChI Key: QKNYWOHIGKHWHC-UHFFFAOYSA-N
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Description

1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO4S and a molecular weight of 237.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Difluoromethanesulfonyl-3-nitrobenzene consists of a benzene ring substituted with a nitro group (NO2) and a difluoromethanesulfonyl group (CF2SO2). The InChI code for this compound is 1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H .


Physical And Chemical Properties Analysis

1-Difluoromethanesulfonyl-3-nitrobenzene is a powder with a melting point of 76-77°C . It has a molecular weight of 237.18 . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Cyclisation Mechanisms

  • Research by Austin and Ridd (1993) explored the cyclisation of 1-ethyl-2-nitrobenzene, providing insights into the intramolecular hydrogen transfer mechanisms in related compounds, which can be relevant to understanding reactions involving 1-Difluoromethanesulfonyl-3-nitrobenzene (Austin & Ridd, 1993).

Lewis Acid Catalysis

  • Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst. This study is significant for understanding how related compounds, such as 1-Difluoromethanesulfonyl-3-nitrobenzene, might behave under similar conditions (Ishihara et al., 1996).

Photophysics and Photochemistry of Nitroaromatic Compounds

  • Giussani and Worth (2017) provided insights into the complex photophysics and photochemistry of nitroaromatic compounds like nitrobenzene, which are closely related to 1-Difluoromethanesulfonyl-3-nitrobenzene. Understanding these properties is crucial for applications in photochemical processes (Giussani & Worth, 2017).

Electrochemical Reduction

  • Silvester et al. (2006) studied the electrochemical reduction of nitrobenzene and 4-nitrophenol, which could provide insights into the electrochemical behavior of 1-Difluoromethanesulfonyl-3-nitrobenzene in various applications (Silvester et al., 2006).

Reactivity and Regioselectivity of Iodinating Systems

  • Chaikovskii, Filimonov, and Funk (2009) evaluated the reactivity and regioselectivity of iodinating systems, which can be related to the reactivity patterns of compounds like 1-Difluoromethanesulfonyl-3-nitrobenzene (Chaikovskii, Filimonov, & Funk, 2009).

properties

IUPAC Name

1-(difluoromethylsulfonyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNYWOHIGKHWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781924
Record name 1-(Difluoromethanesulfonyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethanesulfonyl-3-nitrobenzene

CAS RN

24906-73-8
Record name 1-(Difluoromethanesulfonyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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